8-hydroxy-2H-chromene-3-carboxylic acid chemical structure
8-hydroxy-2H-chromene-3-carboxylic acid chemical structure
An In-depth Technical Guide to 8-Hydroxy-2-oxo-2H-chromene-3-carboxylic Acid
Introduction
The chromene scaffold is a privileged heterocyclic system found in a vast array of natural products and synthetic compounds of significant biological importance. A prominent subclass of chromenes is the 2-oxo-2H-chromene family, commonly known as coumarins. These molecules are renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties. Within this family, coumarin-3-carboxylic acids represent a critical synthetic intermediate and a class of compounds with intrinsic biological activity.
This technical guide focuses on a specific, functionally rich derivative: 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid . The presence of both a hydroxyl group at the C-8 position and a carboxylic acid at the C-3 position imparts unique chemical reactivity and potential for biological interaction. The hydroxyl group can act as a hydrogen bond donor/acceptor and a site for metal chelation, while the carboxylic acid provides a handle for derivatization into esters, amides, and other functional groups, making it a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications for researchers and drug development professionals.
It is important to distinguish the target molecule from its reduced, non-oxo form, 8-hydroxy-2H-chromene-3-carboxylic acid. The vast majority of scientific literature and synthetic routes focus on the oxidized, aromatic lactone structure (the coumarin), which is thermodynamically more stable and the common product of classical synthesis methods discussed herein.
Chemical Identity and Structural Elucidation
The core of the molecule is a benzopyran-2-one system, which consists of a benzene ring fused to a pyran-2-one ring. The systematic IUPAC name is 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid.
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CAS Number: 1728-89-8[1]
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Molecular Formula: C₁₀H₆O₅[1]
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Synonyms: 8-Hydroxycoumarin-3-carboxylic acid
The key structural features are:
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Coumarin Core: A rigid, planar heterocyclic scaffold.
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C3-Carboxylic Acid: An electron-withdrawing group that influences the electronic properties of the pyrone ring. It is a key site for forming derivatives such as amides and esters.[2]
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C8-Hydroxyl Group: A phenolic hydroxyl group on the benzene ring, which can significantly impact solubility, metal-binding capacity, and biological activity through hydrogen bonding.
Caption: Chemical structure of 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid.
Physicochemical and Spectroscopic Properties
The physicochemical properties of a compound are critical for its handling, formulation, and interaction with biological systems. Below is a summary of the known properties for 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid.
| Property | Value | Source |
| Appearance | Pale yellow solid | [3] |
| Molecular Weight | 206.15 g/mol | [1] |
| Melting Point | 200-202 °C | [3] |
| Purity | Typically >95-97% | |
| Storage | Sealed in dry, room temperature | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation. Data for the 8-hydroxy derivative is consistent with the general class of coumarin-3-carboxylic acids.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: A study reports the following characteristic peaks (KBr, cm⁻¹):
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3482 (OH): Broad peak corresponding to the phenolic hydroxyl group.
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3031 (C-H): Aromatic C-H stretching.
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1781 (C=O): Lactone (ester) carbonyl stretching.
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1686 (C=O): Carboxylic acid carbonyl stretching.
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1527 (C=C): Aromatic C=C bond stretching.[3]
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Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: While specific ¹H NMR data for the 8-hydroxy derivative is provided in one source, it appears to contain inconsistencies.[3] However, based on the general structure of coumarin-3-carboxylic acids, the expected signals in a solvent like DMSO-d₆ would be:
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A singlet for the C4-H proton at a downfield chemical shift (typically δ 8.5-9.0 ppm).[4]
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A broad singlet for the carboxylic acid proton (δ > 10 ppm).
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A broad singlet for the phenolic hydroxyl proton.
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A series of multiplets or doublets in the aromatic region (δ 6.5-8.0 ppm) for the three protons on the benzene ring.
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Synthesis and Mechanistic Insights
The most prevalent and efficient method for synthesizing coumarin-3-carboxylic acids is the Knoevenagel condensation .[4][5][6] This reaction involves the base-catalyzed condensation of an ortho-hydroxybenzaldehyde with an active methylene compound, followed by intramolecular cyclization (lactonization).
Causality in Experimental Design
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Choice of Reactants:
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2,3-Dihydroxybenzaldehyde: This is the essential starting material. The aldehyde group is required for the initial condensation, and the hydroxyl group at the C2 position is crucial for the subsequent ring-closing lactonization. The C3-hydroxyl group is carried through to become the C8-hydroxyl in the final product.
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Active Methylene Compound: Compounds like malonic acid, diethyl malonate, or Meldrum's acid are used.[4][7][8] They possess two electron-withdrawing groups flanking a CH₂ group, making the methylene protons acidic and easily removable by a base to form a nucleophilic carbanion. Meldrum's acid is often more reactive and can allow for milder reaction conditions.[8]
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Choice of Catalyst: A base is required to catalyze the reaction. Weak organic bases like piperidine are classically used.[8] They are effective at deprotonating the active methylene compound to initiate the condensation without causing unwanted side reactions. Other catalysts like potassium carbonate have also been successfully employed, particularly in "green" chemistry protocols.[4]
Caption: General workflow for the synthesis via Knoevenagel condensation.
Experimental Protocol: Representative Synthesis
This protocol is a generalized procedure based on established methods for the synthesis of coumarin-3-carboxylic acids.[2][4]
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Reaction Setup:
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To a solution of 2,3-dihydroxybenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a suitable solvent (e.g., pyridine or ethanol), add a catalytic amount of piperidine (0.1 equivalents).
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Pyridine can often serve as both the solvent and the catalyst.[2]
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Reaction Execution:
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Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours.[2][7]
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The reaction first forms a carbon-carbon double bond, followed by the spontaneous or heat-induced cyclization where the phenolic hydroxyl group attacks one of the carboxylic acid groups, eliminating a molecule of water to form the stable lactone ring.
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Work-up and Purification:
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After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into a beaker of ice-cold dilute hydrochloric acid (e.g., 10% HCl). This step neutralizes the basic catalyst and protonates the carboxylic acid, causing the product to precipitate.[2]
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Collect the resulting solid by vacuum filtration.
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Wash the solid thoroughly with cold water to remove any remaining acid and salts.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate) to obtain the purified 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid.
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Green Synthesis Approaches
Modern synthetic chemistry emphasizes sustainability. Researchers have developed more environmentally friendly protocols for this synthesis, such as:
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Ultrasound Irradiation: Using ultrasound can accelerate the reaction, leading to shorter reaction times and potentially higher yields under milder conditions.
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Aqueous Media: Performing the reaction in water, catalyzed by simple bases like potassium carbonate, eliminates the need for volatile organic solvents.[4]
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Waste Curd Water: An innovative approach utilizes acidic waste curd water as both a biodegradable solvent and a biological catalyst.[3][9]
Applications in Research and Drug Development
While specific biological data for the 8-hydroxy derivative is limited in the provided search results, the broader class of coumarin-3-carboxylic acids and their derivatives are of significant interest in drug discovery. The core scaffold is a versatile starting point for generating compound libraries.
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Enzyme Inhibition: Coumarin derivatives are known to be potent enzyme inhibitors. The specific substitution pattern on the coumarin ring is key to their activity and selectivity. For instance, novel coumarin analogues have been investigated as nanomolar inhibitors of key cancer-related kinases like VEGFR-2 and EGFR.[10] Other derivatives have been explored as potential HIV-1 integrase inhibitors.[11]
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Antimicrobial Agents: The coumarin nucleus is a common feature in many antimicrobial compounds. Studies have shown that coumarin-3-carboxylic acid derivatives can exhibit significant antibacterial activity.[12] The carboxylic acid at the C3 position has been identified as potentially crucial for this activity.[2] Furthermore, silver(I) complexes of hydroxy-substituted coumarin carboxylates have demonstrated potent activity against clinically important bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[13]
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Synthetic Intermediates: The dual functionality of 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid makes it a valuable intermediate. The carboxylic acid can be readily converted into amides, which is a common strategy in medicinal chemistry to modulate pharmacokinetic properties and explore new interactions with biological targets.[2][14]
Conclusion
8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid is a functionally rich heterocyclic compound with a well-established synthetic pathway via the Knoevenagel condensation. Its structure, featuring a reactive carboxylic acid and a phenolic hydroxyl group on the rigid coumarin scaffold, makes it a highly valuable building block for the synthesis of more complex molecules. With the known pharmacological potential of the coumarin-3-carboxylic acid class, this specific derivative holds promise for applications in medicinal chemistry, particularly in the development of novel enzyme inhibitors and antimicrobial agents. The ongoing development of green and efficient synthetic protocols will further enhance its accessibility and utility for the research community.
References
-
Bandyopadhyay, D., Mukherjee, S., & Basu, B. (2015). Room Temperature One-Pot Green Synthesis of Coumarin-3-carboxylic Acids in Water: A Practical Method for the Large-Scale Synthesis. ACS Sustainable Chemistry & Engineering. [Link]
-
Li, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. Molecules. [Link]
-
Sonawane, N. B., Rajput, J. D., & Patil, D. R. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry. [Link]
-
Heravi, M. M., et al. (2007). The synthesis of coumarin-3-carboxylic acids and 3-acetyl-coumarin derivatives using heteropolyacids as heterogeneous and recyclable catalysts. Catalysis Communications. [Link]
-
Wang, Y., et al. (2022). Improvement and Extensive Design of the Synthesis of Coumarin-3-carboxylic Acid. Journal of Chemical Education. [Link]
-
MDPI. (2022). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. MDPI. [Link]
-
Sonawane, N. B., Rajput, J. D., & Patil, D. R. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry. [Link]
-
Al-Warhi, T., et al. (2020). Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR. Scientific Reports. [Link]
-
ResearchGate. (2020). WEB catalysed synthesis of Knoevenagel products. ResearchGate. [Link]
-
Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]
-
Taylor & Francis Online. Knoevenagel condensation – Knowledge and References. Taylor & Francis Online. [Link]
-
PubChem. 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. PubChem Database. [Link]
-
Semerci, F., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. MDPI. [Link]
-
PubChem. 2H-chromene-3-carboxylic acid. PubChem Database. [Link]
-
ResearchGate. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ResearchGate. [Link]
-
Organic Chemistry Portal. Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal. [Link]
-
PubChem. 8-(3-Hydroxy-2-methoxypropyl)-2-oxochromene-3-carboxylic acid. PubChem Database. [Link]
-
IslandScholar. (2014). Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. [Link]
-
Creaven, B. S., et al. (2006). Synthesis, characterization and antimicrobial activity of a series of substituted coumarin-3-carboxylatosilver(I) complexes. Inorganica Chimica Acta. [Link]
-
NIST. Coumarin-3-carboxylic acid. NIST WebBook. [Link]
-
RSC Publishing. (2015). Evaluation of novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors. RSC Publishing. [Link]
Sources
- 1. 1728-89-8|8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives | MDPI [mdpi.com]
- 3. eurjchem.com [eurjchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. (PDF) The synthesis of coumarin-3-carboxylic acids and 3-acetyl-coumarin derivatives using heteropolyacids as heterogeneous and recyclable catalysts [academia.edu]
- 8. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 9. Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach | European Journal of Chemistry [eurjchem.com]
- 10. Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 14. researchgate.net [researchgate.net]
